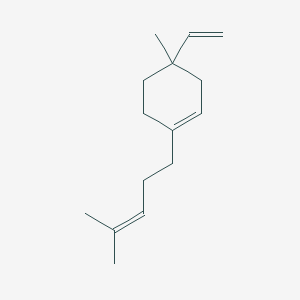
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is also known by other names such as δ-Elemene and σ-Elemene . This compound is a type of cyclohexene derivative and is characterized by the presence of multiple double bonds and a cyclohexene ring structure.
Preparation Methods
The synthesis of 4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 4-methylpent-3-en-1-yl derivatives in the presence of catalysts can yield the desired compound . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include epoxides, ketones, and halogenated compounds.
Scientific Research Applications
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene can be compared with other similar compounds such as:
m-Camphorene: Another cyclohexene derivative with similar structural features but different functional groups.
Cyclohexene, 5-(5-methyl-1-methylene-4-hexenyl)-1-(4-methyl-3-pentenyl): A compound with a similar cyclohexene ring structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
64780-79-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
4-ethenyl-4-methyl-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-5-15(4)11-9-14(10-12-15)8-6-7-13(2)3/h5,7,9H,1,6,8,10-12H2,2-4H3 |
InChI Key |
AKAXSEWSWMAYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)(C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


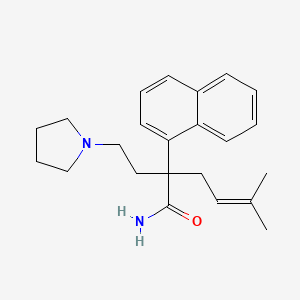


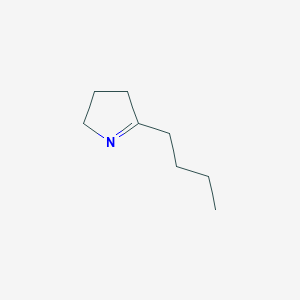
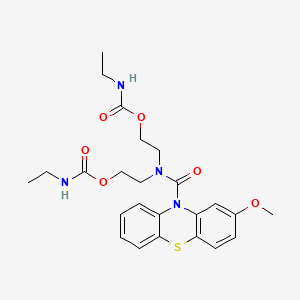

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
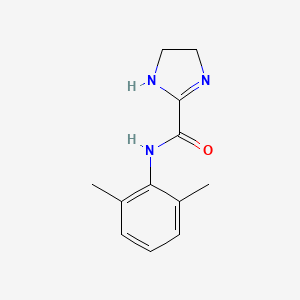

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
